

AChE-IN-11 chemical structure and properties

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Compound of Interest		
Compound Name:	AChE-IN-11	
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An In-Depth Technical Guide to AChE-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental methodologies for the multifunctional compound **AChE-IN-11**. The information is tailored for professionals in the fields of neuroscience, pharmacology, and drug discovery, with a particular focus on neurodegenerative disease research.

Core Chemical and Pharmacological Properties

AChE-IN-11, also identified as compound 5C, is a synthetic compound recognized for its potential as a multi-target agent in the context of Alzheimer's Disease (AD) research.[1] It exhibits a range of biological activities, including enzyme inhibition, antioxidant effects, and metal chelation.[1]

Data Summary

The quantitative properties of **AChE-IN-11** are summarized in the table below, providing a clear comparison of its inhibitory potency and antioxidant capacity.



Property	Value	Notes
AChE Inhibition (IC50)	7.9 μΜ	Demonstrates moderate potency against acetylcholinesterase.[1]
MAO-B Inhibition (IC50)	9.9 μΜ	Inhibits monoamine oxidase B, a target in neurodegeneration. [1]
BACE1 Inhibition (IC50)	8.3 μΜ	Inhibits beta-secretase 1, an enzyme involved in amyloid plaque formation.[1]
Antioxidant Activity	2.5 eq (ORAC)	Shows good antioxidant capacity as measured by the Oxygen Radical Absorbance Capacity assay.[1]
Inhibition Type (AChE)	Mixed-type	Binds to both the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of the enzyme.[1]

Note: Detailed physical properties such as molecular formula, molecular weight, IUPAC name, melting point, and boiling point are not readily available in the provided search results. The compound is identified as "compound 5C" in its primary source, which should be consulted for this information.

Mechanism of Action and Signaling Pathways

AChE-IN-11's therapeutic potential stems from its ability to modulate multiple pathological pathways associated with neurodegenerative diseases like Alzheimer's.

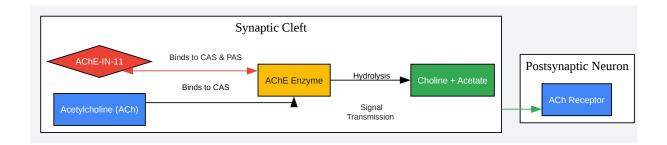
Acetylcholinesterase (AChE) Inhibition

The primary role of acetylcholinesterase is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal transmission.[2][3] In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission. AChE



inhibitors work by preventing the breakdown of ACh, thereby increasing its concentration and duration in the synapse and enhancing neuronal communication.[4]

AChE-IN-11 functions as a mixed-type inhibitor. This means it binds to both the catalytic active site (CAS), where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS), an allosteric site on the enzyme.[1][5] This dual binding can offer a more effective inhibition of the enzyme's activity.



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Figure 1: Mechanism of AChE Inhibition by AChE-IN-11.

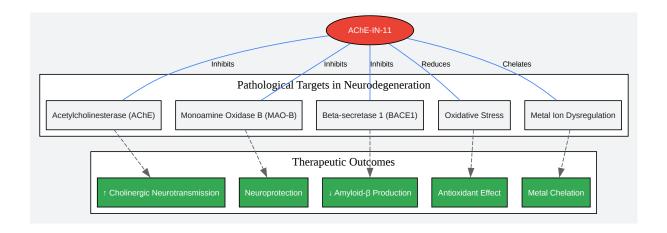
Multi-Target Profile

Beyond AChE inhibition, **AChE-IN-11** addresses other key pathological factors in neurodegeneration, making it a promising multifunctional agent.[1] This multi-target approach is a significant strategy in the development of therapeutics for complex diseases.

- MAO-B Inhibition: Monoamine oxidase B is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Its inhibition can be neuroprotective.
- BACE1 Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway, leading to the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
- Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. AChE-IN-11's ability to neutralize oxygen radicals offers another layer of neuroprotection.[1]



 Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in amyloid-beta aggregation and oxidative stress. AChE-IN-11 acts as a selective metal ion chelator.[1]



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Figure 2: Multi-target logical profile of AChE-IN-11.

Experimental Protocols

The following section details a generalized methodology for determining the acetylcholinesterase inhibitory activity of a compound like **AChE-IN-11**, based on the widely used Ellman's method.

In Vitro AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard procedure for measuring AChE activity. The assay relies on the hydrolysis of acetylthiocholine (ATChI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

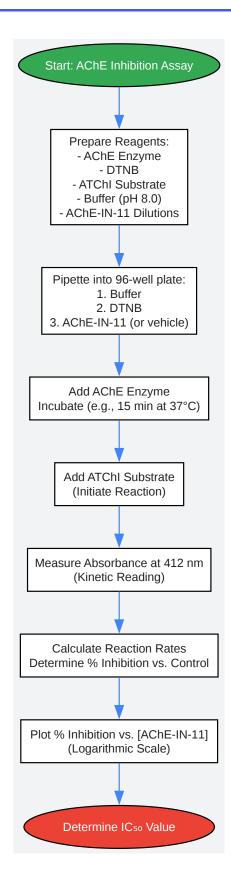


- Acetylcholinesterase (AChE) enzyme solution
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
- Acetylthiocholine iodide (ATChI) substrate solution
- Test compound (AChE-IN-11) at various concentrations
- 96-well microplate
- Microplate reader

Procedure:

- Preparation: Prepare solutions of AChE, DTNB, and ATChI in the phosphate buffer. Prepare serial dilutions of AChE-IN-11 to test a range of concentrations.
- Reaction Mixture: In each well of the 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for the control).
- Enzyme Addition: Add the AChE enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
- Initiate Reaction: Add the substrate, ATChI, to each well to start the enzymatic reaction.
- Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The
 percentage of inhibition is determined by comparing the reaction rate in the presence of the
 inhibitor to the rate of the uninhibited control.
- IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined from this curve.





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